![molecular formula C8H16ClNO4S B15316690 tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
tert-butylN-[2-(chlorosulfonyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C₉H₁₈ClNO₄S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
- The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
- After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography.
tert-Butyl carbamate: is reacted with .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction conditions while maintaining the same temperature and solvent conditions.
Continuous monitoring: of the reaction to ensure consistent product quality.
Automated purification: techniques to handle large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and sulfonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Nucleophiles: such as amines or alcohols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Carbamic acid and sulfonic acid derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Sulfide derivatives.
Applications De Recherche Scientifique
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Biomedical Research: Employed in the development of pharmaceuticals and as a research tool in studying biological pathways.
Chemical Biology: Used to modify biomolecules for studying their functions and interactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it a valuable tool in modifying and studying the functions of various molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
Chlorosulfonyl isocyanate: A reagent used in the synthesis of sulfonyl carbamates.
tert-ButylN-[2-(chlorosulfonyl)ethyl]carbamate: A similar compound with a different alkyl chain length.
Uniqueness: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity profile and the presence of both tert-butyl and chlorosulfonyl groups. This combination allows for versatile applications in organic synthesis and biomedical research, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C8H16ClNO4S |
|---|---|
Poids moléculaire |
257.74 g/mol |
Nom IUPAC |
tert-butyl N-(2-chlorosulfonylpropyl)carbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-6(15(9,12)13)5-10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
Clé InChI |
UDJGLFYPNXXDTI-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


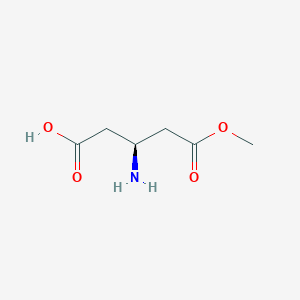
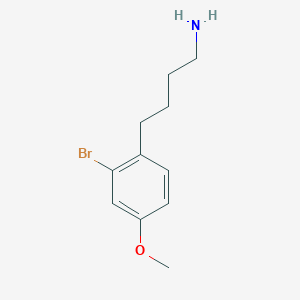
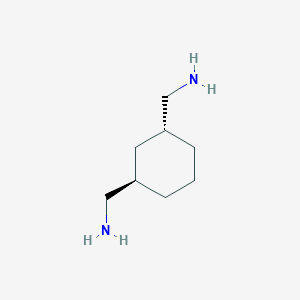

![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
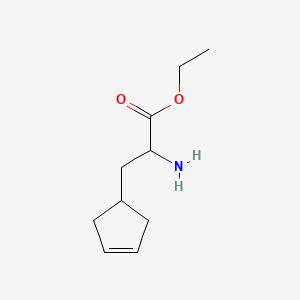


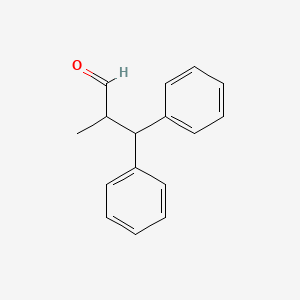
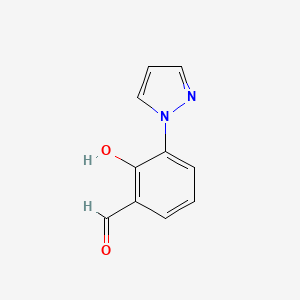
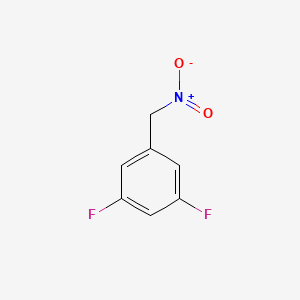

![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

